molecular formula C10H8ClNO3S B1627108 (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid CAS No. 7190-20-7

(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid

Cat. No.: B1627108
CAS No.: 7190-20-7
M. Wt: 257.69 g/mol
InChI Key: SKBFAHZHLILURA-UHFFFAOYSA-N
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Description

(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is a chemical compound with the molecular formula C10H8ClNO3S It is a derivative of benzothiazine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The chlorine atom in the benzothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their anti-inflammatory and antimicrobial properties. These derivatives are being explored as potential therapeutic agents for various diseases.

Industry

Industrially, the compound is used in the synthesis of dyes and pigments. Its chemical properties make it suitable for producing colorants with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid): Similar in structure but contains an oxygen atom in place of sulfur.

    (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid): Differing by the presence of a carboxylic acid group instead of an acetic acid group.

Uniqueness

(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is unique due to its specific substitution pattern and the presence of both chlorine and acetic acid functionalities

Properties

IUPAC Name

2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c11-5-1-2-7-6(3-5)12-10(15)8(16-7)4-9(13)14/h1-3,8H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFAHZHLILURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585390
Record name (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7190-20-7
Record name (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
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(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
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(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
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(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
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(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
Reactant of Route 6
(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid

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